2-[4-(Benzenesulfonyl)piperidin-1-yl]-1,3-benzoxazole
Description
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)piperidin-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-24(22,14-6-2-1-3-7-14)15-10-12-20(13-11-15)18-19-16-8-4-5-9-17(16)23-18/h1-9,15H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSACMGTUKIIAQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzenesulfonyl)piperidin-1-yl]-1,3-benzoxazole typically involves multiple steps:
Formation of Piperidine Derivative: The initial step involves the synthesis of a piperidine derivative. This can be achieved through the reaction of piperidine with benzenesulfonyl chloride under basic conditions.
Cyclization to Benzoxazole: The next step involves the cyclization of the intermediate to form the benzoxazole ring. This can be achieved through the reaction of the piperidine derivative with an appropriate ortho-substituted phenol or aniline derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzenesulfonyl)piperidin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or substituted benzoxazoles.
Scientific Research Applications
2-[4-(Benzenesulfonyl)piperidin-1-yl]-1,3-benzoxazole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(Benzenesulfonyl)piperidin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The table below summarizes key structural and functional differences between 2-[4-(Benzenesulfonyl)piperidin-1-yl]-1,3-benzoxazole and related compounds:
| Compound Name & Source | Core Structure | Key Substituents | Molecular Weight (g/mol) | Known Biological Activity |
|---|---|---|---|---|
| Target Compound | Benzoxazole + Piperidine | 4-Benzenesulfonyl | ~344.4 (estimated) | Hypothesized enzyme inhibition |
| 3-(4-(Benzoxazol-2-yl)-1-methylpiperidin-4-yl)benzoxazol-2-one | Two benzoxazole units + methylpiperidine | 1-Methylpiperidine | Not reported | Unspecified (structural analog) |
| 4-(Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone | Benzoxadiazole + Piperazine | Benzoxadiazole sulfonyl + biphenyl | 448.5 | Unknown (sulfonyl group suggests enzyme interaction) |
| 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole | Benzoxazole + Ethenyl linker | 4-Methoxyphenyl | ~265.3 (estimated) | Antimycobacterial (MIC: 2–8 µg/mL vs. M. avium) |
| AEBSF | Benzenesulfonyl fluoride | 4-(2-Aminoethyl) | 239.7 | Serine protease inhibition |
Key Observations:
- Sulfonyl vs. Sulfanyl Groups : The benzenesulfonyl group in the target compound contrasts with sulfanyl-containing benzoxazoles (e.g., 2-(1,3-benzoxazol-2-yl-sulfanyl)-N-phenyl acetamide in ). Sulfonyl groups typically enhance stability and hydrogen-bonding capacity, which may improve target binding compared to sulfanyl derivatives.
- Piperidine vs. Piperazine : The piperidine ring in the target compound differs from piperazine derivatives (e.g., ). Piperidine’s reduced basicity may alter pharmacokinetics, such as blood-brain barrier penetration, compared to piperazine-based drugs like risperidone .
- Benzoxazole vs.
Antimycobacterial Activity:
Benzoxazole derivatives with ethenyl linkers, such as 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole, exhibit potent activity against Mycobacterium avium (MIC = 2 µg/mL) and M. kansasii (MIC = 4 µg/mL), surpassing isoniazid . In contrast, the target compound’s piperidine-benzenesulfonyl motif may prioritize different biological targets, such as proteases or receptors, rather than direct antimicrobial effects.
Enzyme Inhibition:
AEBSF, a benzenesulfonyl fluoride derivative, inhibits serine proteases through covalent modification of active-site residues . The target compound’s benzenesulfonyl group could similarly interact with enzymes, though the lack of a reactive fluoride moiety may limit irreversible inhibition.
Psychotropic Potential:
Piperidine-containing drugs like haloperidol and risperidone target dopamine and serotonin receptors . The target compound’s piperidine ring may confer affinity for central nervous system targets, though this remains speculative without experimental data.
Physicochemical Properties
- Molecular Weight : The target compound (~344.4 g/mol) falls within the acceptable range for drug-like molecules (200–500 g/mol), similar to AEBSF (239.7 g/mol) and benzoxazole derivatives in .
- Solubility : The benzenesulfonyl group may reduce solubility compared to ethenyl-linked benzoxazoles, necessitating formulation adjustments for bioavailability.
Biological Activity
2-[4-(Benzenesulfonyl)piperidin-1-yl]-1,3-benzoxazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a piperidine ring, a benzenesulfonyl group, and a benzoxazole moiety, which contribute to its diverse biological activities. Understanding its biological activity is crucial for exploring its potential in drug development.
- IUPAC Name : 2-[4-(benzenesulfonyl)piperidin-1-yl]-1,3-benzoxazole
- Molecular Formula : C18H18N2O3S
- Molecular Weight : 342.42 g/mol
- CAS Number : 2380180-34-5
The biological activity of 2-[4-(benzenesulfonyl)piperidin-1-yl]-1,3-benzoxazole is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This compound may function as an inhibitor or modulator of various biochemical pathways, leading to effects such as:
- Anticancer Activity : Inhibition of cancer cell proliferation through apoptosis induction.
- Antimicrobial Activity : Potential inhibition of bacterial growth.
- Anti-inflammatory Effects : Modulation of inflammatory pathways.
Biological Activity Overview
Case Studies and Research Findings
-
Anticancer Research
A study evaluated the cytotoxic effects of benzoxazole derivatives, including 2-[4-(benzenesulfonyl)piperidin-1-yl]-1,3-benzoxazole, on several cancer cell lines. The compound showed significant inhibition of cell viability in breast (MCF-7) and lung (A549) cancer cells, suggesting its potential as an anticancer agent . -
Antimicrobial Studies
In a series of experiments assessing the antibacterial activity of piperidine derivatives, 2-[4-(benzenesulfonyl)piperidin-1-yl]-1,3-benzoxazole was found to inhibit the growth of various bacterial strains. This highlights its potential utility in treating infections caused by resistant bacteria . -
Enzyme Inhibition
The compound was also investigated for its ability to inhibit key enzymes involved in metabolic processes. It demonstrated significant inhibition of acetylcholinesterase (AChE), which is relevant for neurological applications .
Comparative Analysis with Similar Compounds
The biological activity of 2-[4-(benzenesulfonyl)piperidin-1-yl]-1,3-benzoxazole can be compared with similar compounds to understand its unique properties.
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| 2-[4-(Benzenesulfonyl)piperidin-1-yl]-1,3-benzoxazole | Significant | Present | Enzyme inhibition and receptor modulation |
| 2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole | Moderate | Moderate | Similar mechanism but different efficacy |
| 2-[4-(Benzenesulfonyl)pyridine derivatives] | Variable | Low | Varies based on substitution |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[4-(Benzenesulfonyl)piperidin-1-yl]-1,3-benzoxazole, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves coupling a benzoxazole precursor with a benzenesulfonyl-substituted piperidine derivative. Key steps include nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For optimization, variables such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., K₂CO₃ for deprotonation) should be systematically tested. Purification via column chromatography or recrystallization is critical, with HPLC monitoring to ensure >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Answer :
- 1H/13C NMR : Confirms regiochemistry and substituent integration (e.g., benzenesulfonyl vs. benzoxazole protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .
- HPLC : Assesses purity (>98% recommended for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .
- Melting Point Analysis : Consistency with literature values (e.g., 128–131°C for analogous derivatives) indicates crystalline purity .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Answer : Prioritize assays based on structural analogs. For example:
- Antimicrobial Activity : Broth microdilution assays against Mycobacterium tuberculosis (MIC determination) .
- CNS Targets : Radioligand binding assays for serotonin or dopamine receptors, given structural similarity to Risperidone derivatives .
- Fluorescence-Based Assays : If the compound exhibits intrinsic fluorescence, use Förster resonance energy transfer (FRET) for target engagement studies .
Advanced Research Questions
Q. How does the benzenesulfonyl group modulate this compound’s pharmacokinetic and pharmacodynamic properties?
- Answer : The benzenesulfonyl moiety enhances metabolic stability by reducing cytochrome P450-mediated oxidation. However, it may increase plasma protein binding, reducing free drug concentration. To evaluate:
- Lipophilicity : Measure logP via shake-flask method (expected range: 3–5 due to aromatic substituents) .
- Permeability : Use Caco-2 cell monolayers or PAMPA assays to predict blood-brain barrier penetration .
- Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS .
Q. How can contradictory activity data across studies be resolved?
- Answer : Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
- Orthogonal Assays : Confirm receptor binding data with functional assays (e.g., cAMP accumulation for GPCR targets) .
- Structural Confirmation : Re-analyze batch purity via X-ray crystallography (as in ) to rule out polymorphic effects .
Q. What computational approaches predict this compound’s binding affinity to biological targets?
- Answer :
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with receptors (e.g., GLP-1 or dopamine D2 receptors) .
- QSAR Modeling : Train models on benzoxazole derivatives with known IC₅₀ values to prioritize structural modifications .
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., GROMACS) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
